Chemical properties of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one
Chemical properties of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one
An In-Depth Technical Guide to the Chemical Properties and Synthetic Potential of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one
Abstract
1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one is a strategically functionalized organic molecule belonging to the class of enaminones. This guide provides a comprehensive analysis of its chemical properties, synthesizing available data on its structure, synthesis, and reactivity. The molecule's architecture, featuring a conjugated enaminone system and a synthetically versatile bromophenyl group, positions it as a highly valuable intermediate for the construction of complex heterocyclic systems and other advanced molecular architectures. This document explores its dual reactivity, detailing the reaction pathways accessible through both the enaminone moiety and the aryl bromide. We present predicted spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: A Molecule of Strategic Duality
Enaminones, characterized by the conjugated system N-C=C-C=O, are well-established as powerful and versatile intermediates in organic synthesis.[1][2] Their unique electronic structure, which can be described as a vinylogous amide, imparts both nucleophilic and electrophilic character, enabling a wide range of chemical transformations.[3] The subject of this guide, 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one, integrates this reactive enaminone scaffold with a 2-bromophenyl substituent. The presence of the bromine atom introduces a second, orthogonal site of reactivity, primarily for transition-metal-catalyzed cross-coupling reactions.[4]
This dual-functionality makes 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one a compelling building block. Chemists can selectively address either the enaminone system for heterocyclic synthesis or the aryl bromide for carbon-carbon or carbon-heteroatom bond formation. This allows for the development of complex molecular frameworks through sequential and controlled reaction sequences, a highly desirable attribute in modern drug discovery and materials science.
Synthesis and Structural Elucidation
The most direct and widely adopted method for the synthesis of tertiary enaminones involves the condensation of a methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6] This reagent serves as both the dimethylamine source and a one-carbon synthon.[5]
Proposed Synthetic Pathway
The synthesis of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one is proposed to proceed via the reaction of 2'-bromoacetophenone with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is typically performed under thermal conditions, often with solvent-free or in a high-boiling inert solvent like toluene. The active methylene group of the acetophenone attacks the electrophilic carbon of DMF-DMA, leading to the formation of the enaminone product and the elimination of two equivalents of methanol.
Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one.
Materials:
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2'-Bromoacetophenone
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N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
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Toluene (optional, anhydrous)
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Hexane
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-bromoacetophenone (1.99 g, 10 mmol).
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Add N,N-dimethylformamide dimethyl acetal (2.38 g, 20 mmol, 2.0 equivalents).
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Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.
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The excess DMF-DMA and methanol byproduct can be removed under reduced pressure using a rotary evaporator.
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The resulting crude product, often an oil or a low-melting solid, is then triturated with cold hexane or a mixture of diethyl ether and hexane to induce crystallization.
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The solid product is collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to yield 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one. Further purification can be achieved by recrystallization if necessary.
Predicted Spectroscopic Data
While specific experimental spectra for 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one are not widely published, its spectral characteristics can be reliably predicted based on data from analogous compounds such as 3-(dimethylamino)-1-phenyl-2-propen-1-one and other substituted enaminones.[5][7][8]
| Data Type | Predicted Characteristics |
| ¹H NMR | δ ~2.9-3.2 ppm (s, 6H): Two methyl groups of the dimethylamino moiety. δ ~5.7-6.0 ppm (d, 1H): Vinylic proton alpha to the carbonyl group. δ ~7.6-7.9 ppm (d, 1H): Vinylic proton beta to the carbonyl group. δ ~7.2-7.7 ppm (m, 4H): Aromatic protons of the 2-bromophenyl ring, exhibiting a complex multiplet pattern. |
| ¹³C NMR | δ ~38, 45 ppm: Dimethylamino carbons. δ ~95-100 ppm: Vinylic carbon alpha to the carbonyl. δ ~125-140 ppm: Aromatic carbons. δ ~150-155 ppm: Vinylic carbon beta to the carbonyl. δ ~185-190 ppm: Carbonyl carbon. |
| IR Spectroscopy | ~1640-1660 cm⁻¹: Strong absorption due to the C=O stretching of the conjugated ketone. ~1580-1600 cm⁻¹: C=C stretching of the enamine double bond and aromatic ring. ~2800-3000 cm⁻¹: C-H stretching of methyl and aromatic groups. |
| Mass Spectrometry | Expected M⁺: ~253.0/255.0 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio). Fragmentation would likely involve loss of dimethylamine and cleavage of the propenone chain. |
Physicochemical Properties
The physical and chemical properties of the title compound are summarized below. Experimental values are supplemented with predictions based on its chemical structure.
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₂BrNO |
| Molecular Weight | 254.12 g/mol |
| Appearance | Expected to be a pale yellow to light brown crystalline solid or oil. |
| Melting Point | Not experimentally determined in available literature. Analogous compounds suggest a melting point in the range of 80-120 °C. For example, 5-(4-Bromophenyl)-3-((dimethylamino)methylene)furan-2(3H)-one has a melting point of 224-225 °C.[5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water and nonpolar solvents like hexane. |
| Stability | Stable under normal laboratory conditions. May be sensitive to strong acids and bases, which can hydrolyze the enaminone functionality. |
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one stems from its two distinct reactive sites, which can be addressed selectively to build molecular complexity.
Reactivity of the Enaminone System: Heterocycle Synthesis
The enaminone moiety is an ambident nucleophile and a precursor to a vast array of heterocyclic compounds.[7][9] A primary application is in the synthesis of pyrimidine rings, which are core structures in many biologically active molecules.[10][11] The enaminone can react with various amidines or ureas in a [4+2] type cycloaddition/condensation reaction.
Potential Applications in Drug Discovery and Materials Science
The structural motifs accessible from 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one are prevalent in pharmaceuticals and functional organic materials.
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Medicinal Chemistry: Pyrimidines and other heterocycles derived from this intermediate are known to act as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and possess a wide range of other pharmacological activities including antiviral, anti-inflammatory, and anticancer properties. [3][10]The ability to perform cross-coupling on the bromophenyl ring allows for systematic Structure-Activity Relationship (SAR) studies by introducing diverse substituents to probe interactions with biological targets.
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Materials Science: The extended π-conjugated systems that can be built using cross-coupling reactions are of interest in the field of organic electronics. The resulting molecules could be investigated for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes or sensors. [4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one is not available, standard laboratory safety precautions for handling chemical intermediates should be strictly followed:
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
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In case of Contact: If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
1-(2-Bromophenyl)-3-dimethylamino-2-propen-1-one is a bifunctional synthetic building block of significant potential. Its enaminone core provides a reliable entry into diverse heterocyclic systems, most notably pyrimidines, while the 2-bromophenyl group serves as a versatile anchor for cross-coupling reactions. This orthogonal reactivity allows for the strategic and efficient construction of complex molecular architectures relevant to drug discovery and materials science. This guide has outlined its logical synthesis, predicted physicochemical and spectroscopic properties, and explored its key reaction modes, providing a solid foundation for its application in advanced organic synthesis.
References
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- Understanding the Role of Brominated Compounds in Synthesis. (n.d.). Acmechem.
- Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradi
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Recent preparations and synthetic applications of enaminones. (2014).
- Enaminones as Building Blocks in Heterocyclic Syntheses. (2010). MDPI.
- Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. (2022). MDPI.
- 3-(Dimethylamino)-1-phenyl-2-propen-1-one. (n.d.). PubChem.
- Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021).
- L-Proline-Catalyzed Activation of Methyl Ketones or Active Methylene Compounds and DMF-DMA for Syntheses of (2E)-3-Dimethylamino-2-propen-1-ones. (2018).
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